7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine
Description
Overview of the Dihydrobenzo[b]nih.govleyan.comdioxine Heterocyclic Scaffold within Organic Chemistry
The 2,3-dihydrobenzo[b] nih.govleyan.comdioxine, also commonly known as 1,4-benzodioxane, is a bicyclic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. This scaffold is a significant structural motif in a variety of organic molecules. As a heterocyclic system, it contains oxygen atoms within the ring structure, which imparts specific chemical and physical properties. The scaffold is generally stable and can be functionalized at various positions on the benzene ring, allowing for the synthesis of a wide array of derivatives.
Significance of Substituted Dihydrobenzo[b]nih.govleyan.comdioxines in Advanced Organic Synthesis
Substituted 2,3-dihydrobenzo[b] nih.govleyan.comdioxines are of considerable interest in the field of advanced organic synthesis and medicinal chemistry. The scaffold serves as a versatile building block for the construction of more complex molecules. For instance, derivatives of this scaffold have been investigated as PARP1 inhibitors, which are a target in cancer therapy. nih.govnih.gov The synthesis of carboxamide derivatives of 2,3-dihydrobenzo[b] nih.govleyan.comdioxine highlights its role as a lead structure for modification and optimization in drug discovery programs. nih.gov Furthermore, the ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of electronic and steric properties, making these compounds valuable intermediates in the synthesis of functional materials and biologically active compounds.
Position of 7-Bromo-5-nitro-2,3-dihydrobenzo[b]nih.govleyan.comdioxine within Contemporary Heterocyclic Research
7-Bromo-5-nitro-2,3-dihydrobenzo[b] nih.govleyan.comdioxine is a specific derivative of the parent scaffold, featuring two key functional groups: a bromine atom at position 7 and a nitro group at position 5. The presence of these substituents on the aromatic ring makes it a compound of interest for synthetic chemists. While detailed research on this specific isomer is limited, its structure suggests significant potential as a synthetic intermediate.
The bromo-substituent is a versatile handle for various cross-coupling reactions (such as Suzuki, Heck, or Sonogashira reactions), which are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds. researchgate.net The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can be a precursor for other functional groups, most commonly an amine group via reduction. This amino derivative can then be used for further synthetic elaborations, such as amide bond formation. Therefore, 7-Bromo-5-nitro-2,3-dihydrobenzo[b] nih.govleyan.comdioxine is positioned as a potentially useful building block for creating more complex, polysubstituted benzodioxine derivatives for various research applications. The compound is commercially available from suppliers of rare and unique research chemicals, indicating its use in early-stage discovery research. sigmaaldrich.com
Chemical and Physical Properties
While extensive peer-reviewed data on this specific compound is not widely available, information from chemical suppliers provides the following properties.
| Property | Value |
| CAS Number | 374911-99-6 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Not Specified |
| Melting Point | Not Specified |
| Boiling Point | Not Specified |
| Density | Not Specified |
Note: The data in this table is based on information from chemical suppliers and may not have been independently verified by peer-reviewed studies.
Synthesis and Reactivity
There is no specific, peer-reviewed synthetic procedure published for 7-Bromo-5-nitro-2,3-dihydrobenzo[b] nih.govleyan.comdioxine. However, a plausible synthetic route can be inferred from standard organic chemistry reactions performed on the parent 2,3-dihydrobenzo[b] nih.govleyan.comdioxine scaffold. A potential synthesis could involve a two-step electrophilic aromatic substitution:
Nitration: Reaction of 2,3-dihydrobenzo[b] nih.govleyan.comdioxine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would likely introduce a nitro group onto the aromatic ring.
Bromination: Subsequent bromination of the nitro-substituted product using a brominating agent (e.g., N-Bromosuccinimide or Bromine with a Lewis acid catalyst) would introduce the bromine atom. The directing effects of the existing substituents would determine the final regiochemistry.
The reactivity of 7-Bromo-5-nitro-2,3-dihydrobenzo[b] nih.govleyan.comdioxine is dictated by its functional groups:
Bromo Group: The carbon-bromine bond can participate in various metal-catalyzed cross-coupling reactions or be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), allowing for the introduction of a wide range of substituents.
Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group for many subsequent chemical transformations. It also strongly influences the electronic properties of the aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVHVNMOHIXKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Nitro 2,3 Dihydrobenzo 1 2 Dioxine
Electrophilic Aromatic Substitution Reactions on the Bromo-nitro-dihydrobenzodioxine Scaffold
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.commsu.edu For typical benzene derivatives, a Lewis acid catalyst is often required to generate a sufficiently strong electrophile. wikipedia.orglibretexts.org The existing substituents on the 7-Bromo-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine scaffold significantly influence the feasibility and outcome of further EAS reactions. The aromatic ring is considered deactivated due to the presence of the bromo and, particularly, the strongly deactivating nitro group.
Further Aromatic Nitration Studies and Positional Reactivity
Introducing an additional nitro group onto the 7-Bromo-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine ring is challenging due to the presence of two deactivating groups (nitro and bromo). The qualitative order of reactivity for monosubstituted benzenes (PhX) in nitration is X=OCH3 > CH3 > H > Cl > NO2. scispace.com This highlights the low reactivity of nitro-substituted rings.
The regiochemical outcome of any potential nitration is determined by the directing effects of the existing substituents. The available positions for substitution are C6 and C8.
-O-R groups (dioxine ring): The ether-like oxygens of the dihydrodioxine portion are activating and ortho-, para-directing. Relative to the C6 position, one oxygen is ortho and the other is meta. Relative to the C8 position, one oxygen is ortho.
-Br group (at C7): Halogens are deactivating yet ortho-, para-directing. The bromo group will direct incoming electrophiles to the C6 and C8 positions (ortho to itself).
-NO2 group (at C5): The nitro group is a powerful deactivating group and is meta-directing. It will direct an incoming electrophile to the C7 position (which is already substituted) and the C9 position (part of the fused ring system), but primarily deactivates the entire ring.
Considering these effects, both the dioxine ring and the bromo group direct an incoming electrophile to the C6 and C8 positions. The nitro group strongly deactivates the ring, making the reaction difficult. In a related compound, 2,3-dihydrobenzo[b] savemyexams.comlibretexts.orgdioxine-5-carboxamide, nitration with nitric acid and trifluoroacetic acid occurs, demonstrating that substitution on this ring system is possible. nih.gov The precise outcome on the 7-bromo-5-nitro scaffold would depend on the specific reaction conditions, with substitution anticipated at either the C6 or C8 position, influenced by the subtle interplay of electronic and steric factors.
| Substituent | Position | Electronic Effect | Directing Influence | Target Positions |
|---|---|---|---|---|
| Dihydrodioxine Ring | 1, 2, 3, 4 | Activating | Ortho, Para | C5, C8 (relative to O4); C6 (relative to O1) |
| Nitro (-NO₂) | C5 | Strongly Deactivating | Meta | C7 |
| Bromo (-Br) | C7 | Deactivating | Ortho, Para | C6, C8 |
Investigation of Additional Halogenation (e.g., Iodination) on Substituted Rings
Further halogenation of the deactivated 7-Bromo-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine ring requires harsh conditions. Electrophilic iodination, in particular, is often endothermic and requires an oxidizing agent to convert molecular iodine into a more active electrophilic species. libretexts.orglibretexts.org Conditions that have proven successful for iodinating highly deactivated arenes, including nitroaromatics, involve treating iodine (I2) with an oxidizing agent like nitric acid or a mixture of potassium iodate (B108269) and sulfuric acid. wikipedia.org
The directing effects outlined in the previous section would also govern the position of iodination, pointing towards substitution at the C6 or C8 positions. The reaction mechanism would proceed via the standard electrophilic aromatic substitution pathway, but the high deactivation of the substrate would result in a slow reaction rate and likely require forcing conditions. wikipedia.org
Mechanistic Elucidation of Electrophilic Attack in Complex Dioxine Systems
The mechanism for electrophilic aromatic substitution on the dihydrobenzodioxine system follows a well-established two-step process. msu.edu
Formation of the Arenium Ion: In the rate-determining first step, the aromatic π-system attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The stability of this intermediate is crucial. For attack at the C6 or C8 positions, the positive charge can be delocalized onto the benzene ring and, importantly, onto the ether oxygen of the dioxine ring, which provides significant resonance stabilization.
Deprotonation: In the second, fast step, a weak base removes a proton from the sp3-hybridized carbon where the electrophile has attached. This restores the aromaticity of the ring and yields the final substitution product. msu.edumasterorganicchemistry.com
The presence of the deactivating nitro and bromo groups reduces the nucleophilicity of the benzene ring, slowing down the initial attack on the electrophile. However, the resonance stabilization provided by the dioxine oxygen atoms to the arenium ion intermediate for attack at the C6 and C8 positions is a key factor that would favor substitution at these sites over others.
Nucleophilic Substitution Reactions Involving Bromo and Nitro Groups
The presence of a strong electron-withdrawing nitro group makes the 7-Bromo-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine scaffold susceptible to nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.
Halogen Displacement Reactions (e.g., Bromine Substitution)
The bromine atom at C7 is positioned para to the electron-withdrawing nitro group at C5. This geometric arrangement strongly activates the C-Br bond towards nucleophilic attack. Studies on analogous compounds, such as 4-bromo-5-nitrophthalonitrile, have demonstrated excellent chemoselectivity where the bromine atom is readily substituted first by various nucleophiles. researchgate.net This high reactivity is a common feature in systems where a halogen is positioned ortho or para to a nitro group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.
A variety of nucleophiles can be employed to displace the bromide ion. Based on related systems, potential transformations could include:
| Nucleophile | Reagent Example | Expected Product | Reference Reaction Type |
|---|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 7-Methoxy-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine | Ether formation |
| Phenoxide | Potassium phenoxide (KOC₆H₅) | 7-Phenoxy-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine | Diaryl ether formation researchgate.net |
| Thiolate | Sodium thiophenoxide (NaSC₆H₅) | 7-(Phenylthio)-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine | Thioether formation researchgate.net |
| Amine | Aniline (C₆H₅NH₂) | N-Phenyl-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxin-7-amine | Secondary amine formation |
Nitro Group Displacements and Transformations
While the bromine is the more labile leaving group, the nitro group can also be displaced by nucleophiles, although this typically requires more forcing conditions or different nucleophiles. In studies of 4-bromo-5-nitrophthalonitrile, the nitro group can be replaced by a nucleophile after the bromine has been substituted. researchgate.netresearchgate.net This stepwise substitution allows for the synthesis of unsymmetrically substituted derivatives. Therefore, it is plausible that after displacement of the bromide from 7-Bromo-5-nitro-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxine, the resulting product could undergo a second nucleophilic substitution to replace the nitro group.
Alternatively, the nitro group can be chemically transformed without being displaced. A common transformation is the reduction of the nitro group to an amino group (-NH2) using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. This would yield 7-Bromo-2,3-dihydrobenzo savemyexams.comlibretexts.orgdioxin-5-amine, a versatile intermediate for further synthetic modifications.
Reduction Reactions
Reduction reactions targeting the nitro group or the dihydrobenzo researchgate.netnih.govdioxine ring are fundamental transformations of 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine.
Selective Reduction of the Nitro Group to the Amino Functionality
The selective reduction of the nitro group to an amine is a key transformation, yielding 7-bromo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-5-amine. This reaction is often a critical step in the synthesis of more complex molecules. A variety of reducing agents can be employed, with the choice of reagent being crucial to avoid the reduction of other functional groups.
Commonly used methods for this selective reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) powder in acetic acid, are also effective. researchgate.net The use of sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh3)4, provides another efficient method for this conversion. jsynthchem.com
Recent advancements have explored more environmentally friendly and selective reagents. For instance, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature, offering a rapid and simple procedure. niscpr.res.in Another approach involves the use of borane-tetrahydrofuran (B86392) (BH3-THF), which has demonstrated chemoselectivity for the reduction of ortho-nitrophenol derivatives, suggesting its potential applicability to substrates like 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine where the spatial arrangement of substituents might influence reactivity. jrfglobal.com
The resulting 7-bromo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-5-amine is a valuable intermediate for further functionalization, particularly in the synthesis of biologically active compounds. nih.govnih.gov
| Reagent/Catalyst | Solvent | Temperature | Observations |
| Hydrazine glyoxylate / Zn or Mg powder | Not specified | Room Temperature | Rapid and simple reduction. niscpr.res.in |
| Iron (Fe) / Acetic Acid | Acetic Acid | Not specified | Common and effective method. researchgate.net |
| NaBH4 / Ni(PPh3)4 | Ethanol | Room Temperature | Efficient reduction to the corresponding amine. jsynthchem.com |
| BH3-THF | THF | Room Temperature | Chemoselective for certain substituted nitroarenes. jrfglobal.com |
Hydrogenation of the Dihydrobenzoresearchgate.netnih.govdioxine Ring System
Information specifically detailing the hydrogenation of the dihydrobenzo researchgate.netnih.govdioxine ring system of 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine is not extensively available in the provided search results. Generally, the aromatic part of the benzodioxine ring is resistant to hydrogenation under conditions that would typically reduce the nitro group. More forcing conditions, such as high-pressure hydrogenation with powerful catalysts like rhodium on alumina, would likely be required to saturate the benzene ring. Such conditions would almost certainly reduce the nitro group as well.
Oxidation Reactions of the Dihydrobenzoresearchgate.netnih.govdioxine Core
The dihydrobenzo researchgate.netnih.govdioxine core is generally stable to oxidation. However, under specific conditions, oxidation can occur. The use of strong oxidizing agents can lead to the cleavage of the dioxine ring. More controlled oxidation might target the benzylic positions of the dioxine ring, potentially introducing carbonyl or hydroxyl functionalities. Reagents based on hypervalent iodine, such as IBX (2-iodoxybenzoic acid) and DMP (Dess-Martin periodinane), are known for their ability to perform various oxidation reactions under mild conditions and could potentially be used to oxidize the dihydrobenzo researchgate.netnih.govdioxine core. mdpi.com The specific outcomes of such reactions on 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine would depend on the precise reagents and conditions employed.
Ring-Opening and Rearrangement Reactions of the Dioxine Moiety
The dihydrobenzo researchgate.netnih.govdioxine ring can undergo ring-opening reactions under certain conditions. For instance, treatment of 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-2-carboxamides with a base can mediate the ring-opening of the dioxine moiety to generate an acrylamide (B121943) intermediate. researchgate.net210.212.36 This intermediate can then participate in further reactions, such as cyclization. While this specific example involves a derivative, it highlights the potential for the dioxine ring in related structures to be opened under basic conditions. The presence of the electron-withdrawing nitro group on the aromatic ring of 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine could potentially influence the facility of such ring-opening reactions.
Cross-Coupling Reactions Involving the Bromo Substituent for Carbon-Carbon Bond Formation
The bromo substituent on the aromatic ring of 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to form biaryl linkages or to introduce alkyl, alkenyl, or alkynyl groups. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of the bromo-substituted compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the vinylation of aryl halides.
Sonogashira Coupling: This reaction couples the bromo-substituted compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). nih.govresearchgate.netnih.gov It is a highly reliable method for the synthesis of aryl alkynes.
Buchwald-Hartwig Amination: While not a carbon-carbon bond-forming reaction, the Buchwald-Hartwig amination is a related and important cross-coupling reaction that forms a carbon-nitrogen bond. It involves the coupling of the bromo-substituted compound with an amine in the presence of a palladium catalyst and a base. researchgate.netnih.gov
The efficiency and outcome of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. The electronic nature of the 7-Bromo-5-nitro-2,3-dihydrobenzo researchgate.netnih.govdioxine substrate, with its electron-withdrawing nitro group, can also play a significant role in the reactivity of the bromo substituent.
| Reaction Name | Coupling Partner | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(sp2)-C(sp2), C(sp2)-C(sp3) |
| Heck | Alkene | Pd catalyst, Base | C(sp2)-C(sp2) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | C(sp2)-N |
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 5 Nitro 2,3 Dihydrobenzo 1 2 Dioxine
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine has not been determined or reported. The process of X-ray crystallography involves diffracting X-rays through a single crystal of a compound to determine the arrangement of atoms. This powerful technique provides definitive information on the three-dimensional structure of a molecule.
For other derivatives of the 2,3-dihydrobenzo[b] Current time information in Kanawha County, US.researchgate.netdioxine ring system, crystallographic studies have been conducted. For instance, the analysis of (E)-1-(2,3-dihydrobenzo[b] Current time information in Kanawha County, US.researchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has provided insights into the general conformation of the dioxine ring, which typically adopts a half-chair conformation. nih.govresearchgate.net However, the precise impact of the bromo and nitro substituents at the 7- and 5-positions, respectively, on the crystal packing and molecular geometry of the title compound remains unknown without experimental data.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Without a determined crystal structure, the specific bond lengths, bond angles, and torsion angles for 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine cannot be experimentally reported. These parameters are crucial for understanding the steric and electronic effects of the substituents on the benzodioxine framework. For example, the C-Br and C-N bond lengths, as well as the geometry of the nitro group relative to the aromatic ring, would be of significant interest.
Determination of Molecular Conformation and Planarity
The conformation of the 2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine moiety is a key structural feature. While related structures often exhibit a non-planar dioxine ring, the degree of planarity of the benzene (B151609) ring and the orientation of the substituents in 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine can only be hypothesized in the absence of crystallographic data. Computational modeling could offer theoretical predictions, but experimental verification is necessary for definitive analysis.
Elucidation of Supramolecular Assembly via Hydrogen Bonding and π-π Stacking
Intermolecular interactions are fundamental to understanding the solid-state properties of a compound. The presence of a nitro group suggests the possibility of hydrogen bonding interactions, particularly if co-crystallized with a suitable hydrogen-bond donor. Furthermore, the aromatic ring could participate in π-π stacking interactions. Studies on other nitro-substituted aromatic compounds have shown that these interactions can significantly influence the crystal packing. researchgate.netmdpi.comnih.gov However, the specific supramolecular assembly of 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine remains unelucidated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
No experimental FT-IR or Raman spectra for 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine have been published. Vibrational spectroscopy is a valuable tool for identifying functional groups and gaining insights into the conformational properties of a molecule. Theoretical calculations on the parent compound, 1,4-benzodioxan, have been performed to predict its vibrational frequencies, which can serve as a basis for understanding the spectra of its derivatives. nih.govresearchgate.net
Expected characteristic vibrational modes for 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine would include:
Aromatic C-H stretching vibrations.
Asymmetric and symmetric stretching vibrations of the nitro group (NO2).
C-O-C stretching vibrations of the dioxine ring.
C-Br stretching vibration.
Various bending and deformation modes of the aromatic and dioxine rings.
Without experimental spectra, a detailed assignment of these vibrational modes is not possible.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Published high-resolution 1D and 2D NMR data for 7-Bromo-5-nitro-2,3-dihydrobenzo Current time information in Kanawha County, US.researchgate.netdioxine are not available. NMR spectroscopy is essential for determining the connectivity and chemical environment of atoms within a molecule.
Comprehensive 1D and 2D NMR Assignment for Proton and Carbon Resonances
A complete assignment of the proton (¹H) and carbon (¹³C) NMR resonances would provide a detailed picture of the molecular structure in solution. For related 2,3-dihydrobenzo[b] Current time information in Kanawha County, US.researchgate.netdioxine derivatives, ¹H and ¹³C NMR data have been reported, which can aid in predicting the expected chemical shift regions for the title compound. nih.govnih.govscielo.br
The expected ¹H NMR spectrum would likely show signals for the aromatic protons and the methylene (B1212753) protons of the dioxine ring. The substitution pattern on the aromatic ring would lead to a specific splitting pattern for the aromatic protons. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the electron-withdrawing effects of the bromo and nitro groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals.
Detailed Conformational Studies Using NOESY and ROESY Data
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For a molecule such as 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine, these experiments would provide crucial insights into the spatial relationships between protons.
The dihydrodioxine ring can adopt various conformations, such as a half-chair or a twisted boat form. NOESY and ROESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). The intensity of the cross-peaks in these spectra is inversely proportional to the sixth power of the distance between the interacting nuclei.
In a hypothetical NOESY or ROESY spectrum of 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine, one would expect to observe correlations between the protons on the aromatic ring and the methylene protons of the dihydrodioxine ring. The presence or absence of specific cross-peaks would help to define the preferred conformation. For instance, correlations between an aromatic proton and one of the methylene protons would indicate their spatial closeness, which can be used to build a 3D model of the molecule.
Hypothetical NOESY/ROESY Correlation Data:
| Interacting Protons | Expected Correlation | Conformational Implication |
| H-6 and H-8 | Strong | Confirms assignment of aromatic protons. |
| H-2 and H-3 (geminal) | Strong | Expected for protons on the same carbon. |
| Aromatic Protons and Methylene Protons | Variable | The pattern of these correlations would be key to determining the ring conformation and the orientation of the substituents. |
It is important to note that the interpretation of NOESY and ROESY data can be complex, especially in molecules with conformational flexibility. Molecular modeling and computational chemistry are often used in conjunction with experimental NMR data to refine the three-dimensional structure.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine, HRMS would confirm its molecular formula, C₈H₆BrNO₄.
The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. The theoretical exact mass for 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine can be calculated and compared with the experimental value obtained from an HRMS instrument.
Theoretical Exact Mass Calculation:
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total Exact Mass | 258.948021 |
In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments coupled with HRMS can be used to study the fragmentation pathways of the molecule. This provides valuable information about its structure. For nitroaromatic compounds, characteristic fragmentation patterns are often observed. nih.gov
A plausible fragmentation pathway for 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine could involve the initial loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by further fragmentation of the benzodioxine ring. The presence of the bromine atom would be evident from the characteristic isotopic pattern of its fragments.
Plausible Fragmentation Pathway:
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
| 258.9480 | [M - NO₂]⁺ | 46.0055 |
| 258.9480 | [M - O]⁺ | 15.9949 |
| 212.9425 | [M - NO₂ - CO]⁺ | 27.9949 |
| 212.9425 | [M - NO₂ - C₂H₄]⁺ | 28.0313 |
The detailed analysis of these fragmentation patterns would allow for the unambiguous confirmation of the structure of 7-Bromo-5-nitro-2,3-dihydrobenzo nih.govnih.govdioxine.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to a wide range of substituted benzodioxane derivatives to elucidate their molecular properties. euroasiajournal.orgbohrium.comtandfonline.com These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. bohrium.com
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For derivatives of the 2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine ring system, DFT calculations are used to find the minimum energy conformation. The dioxine ring typically adopts a non-planar conformation, often a half-chair or a twisted-chair, to relieve ring strain.
In a theoretical study on a benzodioxane-substituted chalcone, geometry optimization was performed using the B3LYP functional with a 6-311++G(d,p) basis set. euroasiajournal.org The resulting bond lengths and angles were found to be in good agreement with experimental data where available. For 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, optimization would reveal the precise bond lengths of the C-Br and C-NO₂ bonds, the planarity of the benzene (B151609) ring, and the puckering of the dioxine ring. Conformational analysis would explore the rotational barrier of the nitro group, which is influenced by the adjacent bromo substituent and the dioxine ring. DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan, a related structure, showed that the rotational barrier of the nitro group is strongly influenced by the adjacent halogen atoms. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzodioxane Derivative Data adapted from a study on (E)-1-(2,3-dihydrobenzo[b] euroasiajournal.orgresearchgate.netdioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. bohrium.com
| Parameter | Value (Å or °) |
|---|---|
| C1-C6 Bond Length | 1.4089 Å |
| O-C Bond Length (Dioxane Ring) | ~1.37 - 1.43 Å |
| C-C-C Angle (Benzene Ring) | ~120° |
| O-C-C Angle (Dioxine Ring) | ~110 - 115° |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.com
For nitroaromatic compounds like 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, the HOMO is typically distributed over the electron-rich benzodioxane ring system, while the LUMO is localized on the electron-deficient nitrobenzene (B124822) moiety, particularly on the nitro group itself. mdpi.com This distribution indicates that the molecule is susceptible to nucleophilic attack on the aromatic ring. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability. uotechnology.edu.iq
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = μ² / (2η) where μ = -χ
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for an Analogous Benzothiazole Derivative Data adapted from a study on substituted benzothiazoles to illustrate the concept. mdpi.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -2.21 |
| Energy Gap (ΔE) | 4.37 |
| Chemical Hardness (η) | 2.185 |
| Electrophilicity Index (ω) | 4.13 |
A high electrophilicity index for 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine would classify it as a strong electrophile, prone to reactions with nucleophiles. researchgate.net
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. bohrium.comresearchgate.net The MESP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, the MESP analysis would show a significant region of negative potential around the oxygen atoms of the nitro group and the dioxine ring. nih.gov Conversely, a strong positive potential would be observed on the aromatic carbons attached to the electron-withdrawing nitro and bromo groups, as well as the hydrogens of the aromatic ring. bohrium.com This makes the carbon atoms at positions 5 and 7 prime targets for nucleophilic aromatic substitution.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. tandfonline.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
IR Frequencies: By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. For 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, this would allow for the assignment of key vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Br stretching, C-O-C stretching of the dioxine ring, and C-H aromatic stretching. bohrium.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to each proton and carbon atom in the molecule.
Mechanistic Pathway Elucidation through Quantum Chemical Modeling
Beyond static properties, quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. For 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, a key reaction pathway to investigate is Nucleophilic Aromatic Substitution (SNAr). nih.gov The presence of a strong electron-withdrawing nitro group and a good leaving group (bromide) activates the aromatic ring for attack by nucleophiles.
Quantum chemical modeling can map the entire potential energy surface of the reaction. This involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This structure is characterized by having exactly one imaginary frequency in the vibrational analysis. The energy of the TS determines the activation energy barrier of the reaction. rsc.orgnih.gov
Finding Intermediates: Stable intermediates, such as the Meisenheimer complex in a classical two-step SNAr reaction, can be identified as local minima on the potential energy surface. nih.govsemanticscholar.org
DFT studies on similar nitroaromatic systems have shown that the SNAr reaction can proceed through either a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. rsc.orgsemanticscholar.org For 7-Bromo-5-nitro-2,3-dihydrobenzo euroasiajournal.orgresearchgate.netdioxine, calculations could predict which pathway is more favorable with a given nucleophile by comparing the activation energies of the respective transition states. nih.gov These studies provide a fundamental understanding of the factors controlling the reaction's rate and regioselectivity. mdpi.com
Quantitative Structure-Reactivity Relationships (QSRR) Derived from Theoretical Parameters
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their reactivity. For a molecule like 7-Bromo-5-nitro-2,3-dihydrobenzo nih.goveuroasiajournal.orgdioxine, QSRR studies could be developed to predict its reactivity in various chemical transformations. These studies often rely on descriptors derived from computational chemistry.
Theoretical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and various calculated bond orders and atomic charges can serve as descriptors of reactivity. mdpi.com For electrophilic aromatic substitution, a higher HOMO energy generally correlates with increased reactivity towards electrophiles. The local nucleophilicity can be assessed by examining the distribution of the HOMO and the calculated electrostatic potential on the aromatic ring.
In the context of a series of substituted benzodioxanes, a QSRR model could be built to predict, for example, the rate of a particular reaction based on these computed parameters. While a comprehensive QSRR study would require data for a range of related compounds, the theoretical parameters for 7-Bromo-5-nitro-2,3-dihydrobenzo nih.goveuroasiajournal.orgdioxine would serve as a single data point in such a model. These studies are particularly prevalent in fields like toxicology to predict the adverse effects of nitroaromatic compounds. nih.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles
While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.
For 7-Bromo-5-nitro-2,3-dihydrobenzo nih.goveuroasiajournal.orgdioxine, an MD simulation would reveal the accessible conformations of the dioxine ring and the flexibility of the molecule as a whole. The dioxine ring in 2,3-dihydrobenzo nih.goveuroasiajournal.orgdioxine is not planar and can adopt different conformations, such as a twisted half-chair. An MD simulation would allow for the exploration of the conformational landscape and the determination of the relative populations of different conformers at a given temperature.
Synthetic Applications and Chemical Scaffold Utility
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 7-Bromo-5-nitro-2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine is strategically functionalized, making it a valuable building block for intricate organic syntheses. The benzodioxine core provides a rigid, bicyclic framework. The presence of a bromine atom and a nitro group at specific positions on the aromatic ring offers distinct and orthogonal chemical handles for further elaboration.
The bromine atom is particularly useful for introducing molecular complexity through a variety of well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse substituents. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine. This resulting amino group opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination, further expanding the synthetic possibilities.
Precursor for the Design and Synthesis of Novel Chemical Entities and Libraries
The 2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of 7-Bromo-5-nitro-2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine makes it an ideal starting material for generating libraries of novel compounds for drug discovery and high-throughput screening.
By systematically modifying the bromo and nitro functionalities, chemists can create a diverse collection of analogues. For instance, a library of compounds can be synthesized by performing various cross-coupling reactions at the bromine position while simultaneously, or sequentially, transforming the nitro group into different functional groups. This approach allows for a rapid exploration of the chemical space around the benzodioxine core, which is a key strategy in the identification of new lead compounds with potential therapeutic applications. The synthesis of derivatives of the related 2,3-dihydrobenzo[b] chemsrc.comresearchgate.netdioxine-5-carboxamide scaffold for the development of PARP1 inhibitors highlights the potential of this molecular framework in medicinal chemistry. nih.govnih.gov
Utilization in the Construction of Advanced Molecular Architectures
The defined geometry and reactive sites of 7-Bromo-5-nitro-2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine facilitate its use in the construction of larger, more complex molecular architectures. The rigidity of the benzodioxine core can be exploited to create molecules with specific three-dimensional shapes and orientations. This is particularly important in fields such as supramolecular chemistry and host-guest chemistry, where predefined cavities and binding pockets are essential for molecular recognition.
Through multi-step synthetic sequences that leverage the reactivity of both the bromo and nitro groups, this compound can be incorporated as a key structural unit into macrocycles, cages, and other sophisticated topologies. The ability to precisely control the assembly of these advanced structures is critical for developing new catalysts, sensors, and molecular machines.
Exploration in Non-Biological Materials Chemistry
Beyond biological applications, the unique electronic and structural properties of 7-Bromo-5-nitro-2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine and its derivatives suggest potential utility in materials science. The electron-deficient nature of the aromatic ring, due to the presence of the nitro group, can be harnessed in the design of materials with interesting optoelectronic properties.
When incorporated into polymers or larger conjugated systems, this scaffold could influence the material's conductivity, fluorescence, or non-linear optical response. For example, it could serve as a monomer for functional polymers where the bromo group provides a site for polymerization, and the nitro group allows for post-polymerization modification to fine-tune the material's properties.
Development of Functionalized Scaffolds for Chemical Probes
Chemical probes are essential tools for studying biological processes within living systems. The 7-Bromo-5-nitro-2,3-dihydrobenzo chemsrc.comresearchgate.netdioxine scaffold can be functionalized to create such probes. The bromo position serves as an ideal attachment point for linker groups, which can then be connected to reporter tags such as fluorophores, biotin, or photoaffinity labels. The nitro group can be converted to an amine, providing a reactive site for conjugation to biomolecules or other functional moieties. This dual functionality allows for the rational design of probes that can be used to investigate protein-ligand interactions, visualize cellular components, or identify the targets of bioactive compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
